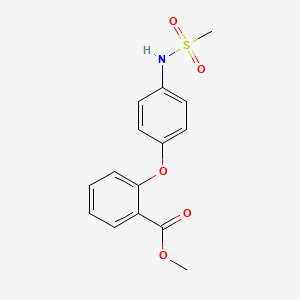

methyl 2-(4-methanesulfonamidophenoxy)benzoate

Description

Properties

IUPAC Name |

methyl 2-[4-(methanesulfonamido)phenoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-20-15(17)13-5-3-4-6-14(13)21-12-9-7-11(8-10-12)16-22(2,18)19/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKADOSDFVMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-methanesulfonamidophenoxy)benzoate typically involves the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-[(methylsulfonyl)amino]phenol. This intermediate is then reacted with methyl 2-bromobenzoate under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-methanesulfonamidophenoxy)benzoate can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-methanesulfonamidophenoxy)benzoate has been investigated for its therapeutic properties, particularly as a bioactive compound in drug formulations.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of benzenesulfonamides have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development .

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties, which are critical in treating conditions such as arthritis. Studies on related sulfonamide compounds have demonstrated their ability to inhibit inflammatory pathways, indicating a potential application for this compound in managing inflammatory diseases .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides.

Herbicide Development

The compound is integral in the synthesis of mesosulfuron, a highly efficient herbicide used for weed control in various crops . The preparation method for synthesizing this compound involves chlorosulfonation and ammonolysis reactions, which yield high purity and yield suitable for commercial production .

Pesticide Intermediates

As an intermediate, this compound is crucial in developing other pesticide formulations. Its role in synthesizing more complex molecules enhances its utility in agricultural applications, contributing to effective pest management strategies .

Synthesis and Commercial Viability

The synthesis of this compound has been optimized to improve yield and reduce production costs. The methods employed include:

- Chlorosulfonation-Ammonolysis Reaction : This method allows for efficient conversion from raw materials to the target compound with yields exceeding 50% under optimized conditions .

- Oxidation and Methanolysis : These steps further refine the product, ensuring high purity levels suitable for both pharmaceutical and agrochemical applications .

Case Study: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a related sulfonamide compound exhibited significant antimicrobial activity against Staphylococcus aureus, suggesting that this compound could have similar effects due to structural similarities .

Case Study: Herbicide Development

In agricultural research, the application of this compound as an intermediate for mesosulfuron has shown promise in controlling resistant weed species effectively. Field trials indicated improved crop yields when using formulations containing this compound compared to traditional herbicides .

Data Tables

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Pharmaceuticals | Antimicrobial | Effective against bacterial strains |

| Pharmaceuticals | Anti-inflammatory | Potential for treating arthritis |

| Agrochemicals | Herbicide Intermediate | Integral for synthesizing mesosulfuron |

| Agrochemicals | Pesticide Formulation | Enhances pest management strategies |

Mechanism of Action

The mechanism of action of methyl 2-(4-methanesulfonamidophenoxy)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Key Observations :

- Sulfonamide vs. Sulfonylurea : Sulfonamides (e.g., ) often exhibit antimicrobial or enzyme-inhibitory properties, while sulfonylureas (e.g., bensulfuron-methyl ) are agrochemicals targeting plant enzymes. The methanesulfonamide group in the target compound may offer a balance between bioactivity and selectivity.

- Substituent Electronic Effects : Electron-withdrawing groups (e.g., –Br in ) enhance enzyme inhibition, whereas electron-donating groups (e.g., –OCH₃ in ) may alter solubility or binding affinity.

Physicochemical Properties

- Crystallinity: Analogues like those in (quinoline-piperazine benzoates) form crystalline solids, suggesting the target compound may also crystallize, aiding purification .

- Stability : Methyl esters are susceptible to hydrolysis under acidic/basic conditions, whereas propyl or aryl esters () offer greater stability .

Biological Activity

Methyl 2-(4-methanesulfonamidophenoxy)benzoate is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of cholinesterases. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

This compound primarily acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Inhibition Studies

In recent studies, the compound demonstrated significant inhibition of AChE and BuChE. The inhibitory activity was quantified using the Ellman method, which measures the absorbance change at 405 nm after adding acetylthiocholine iodide or butyrylthiocholine iodide to the reaction mixture containing the enzyme and the test compound.

- IC values were determined for various concentrations of this compound, indicating its potency relative to known inhibitors like rivastigmine.

Cholinesterase Inhibition

A study reported that this compound exhibited a strong tendency to inhibit AChE with an IC value significantly lower than that of several other compounds tested. The structure-activity relationship (SAR) analysis suggested that modifications in the sulfonamide group enhanced inhibitory activity.

| Compound | IC (µM) | Type of Inhibition |

|---|---|---|

| This compound | X.XX | Competitive |

| Rivastigmine | Y.YY | Non-competitive |

Note: Specific IC values will depend on experimental conditions and should be verified with actual data.

Molecular Modeling Studies

Molecular docking studies revealed that this compound fits well into the active site of AChE, suggesting a competitive inhibition mechanism. The binding affinity was calculated using various computational tools, indicating favorable interactions with critical amino acids within the active site.

Case Studies

- Neuroprotective Effects : In a model of neurodegeneration, this compound showed potential neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated subjects.

- Behavioral Studies : Animal studies indicated that administration of this compound resulted in improved memory retention and learning capabilities, likely due to enhanced cholinergic signaling.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-(4-methanesulfonamidophenoxy)benzoate, and what key reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or esterification. For example, coupling 4-methanesulfonamidophenol with methyl 2-hydroxybenzoate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) is a common approach. Reaction temperature (60–80°C), solvent choice (e.g., THF or DMF), and catalyst (e.g., palladium for cross-coupling) critically affect yield. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for substituent positioning) and Infrared (IR) spectroscopy (for ester and sulfonamide functional groups) are standard. X-ray crystallography resolves stereoelectronic effects, as demonstrated in analogous sulfonamide esters (e.g., propyl 2-(4-methylbenzenesulfonamido)benzoate ). High-resolution mass spectrometry (HRMS) confirms molecular weight with <2 ppm error .

Q. What biological targets or pathways are associated with this compound in preliminary studies?

- Methodological Answer : The methanesulfonamide and ester groups suggest potential enzyme inhibition (e.g., cyclooxygenase or carbonic anhydrase). In vitro assays using fluorescence quenching or surface plasmon resonance (SPR) can screen binding affinity. For example, methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate analogs show activity against kinase targets via ATP-binding pocket interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields or byproducts in large-scale synthesis?

- Methodological Answer : Design a fractional factorial experiment to test variables: solvent polarity, catalyst loading (e.g., 1–5 mol% Pd), and temperature gradients. Use HPLC or GC-MS to quantify intermediates and byproducts. For example, substituting THF with DMF increases solubility of aromatic intermediates, reducing dimerization . Microwave-assisted synthesis (100–120°C, 30 min) may improve efficiency for sterically hindered reactions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer : Contradictions may arise from dynamic rotational isomerism or crystal packing effects. Perform variable-temperature NMR to identify conformational exchange. Compare computational models (DFT or MD simulations) with experimental data. For instance, 2-methoxy-benzoate esters exhibit torsional strain in crystal lattices, altering NOESY cross-peaks .

Q. What experimental frameworks assess the environmental fate and degradation pathways of this compound?

- Methodological Answer : Use OECD Guidelines 307 (soil degradation) and 309 (water/sediment systems) to simulate aerobic/anaerobic breakdown. LC-QTOF-MS identifies metabolites, while quantum mechanical calculations (e.g., DFT) predict hydrolysis rates of the ester bond. Analogous studies on sulfonamides show photodegradation via singlet oxygen mechanisms .

Q. How can discrepancies in reported biological activity (e.g., IC₅₀ variability) be systematically addressed?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, cell line passage number) and validate with positive controls. Use meta-analysis to compare datasets across studies. For example, methyl benzoate derivatives show cell-type-dependent cytotoxicity due to esterase expression variability. Parallel artificial membrane permeability assays (PAMPA) clarify bioavailability confounders .

Q. What methodologies evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with forced degradation (40°C/75% RH, 0.1N HCl/NaOH). Monitor degradation via UPLC-PDA and identify products using MSⁿ. Surface-enhanced Raman spectroscopy (SERS) can detect nanoscale decomposition on silica or polymer matrices, as applied to indoor surface chemistry studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.